Cortisone 17-Propionate
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Overview
Description
Cortisone 17-Propionate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of cortisone, a naturally occurring glucocorticoid produced by the adrenal cortex. This compound is commonly used in topical formulations to treat various skin conditions, such as eczema, psoriasis, and dermatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cortisone 17-Propionate involves several steps, starting from cortisone. The primary synthetic route includes the esterification of cortisone at the 17th position with propionic acid. This reaction typically requires the use of a catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Cortisone 17-Propionate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and halogenated compounds .
Scientific Research Applications
Cortisone 17-Propionate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of corticosteroids.
Biology: Researchers use it to investigate the effects of corticosteroids on cellular processes and gene expression.
Medicine: It is extensively studied for its therapeutic potential in treating inflammatory and autoimmune diseases.
Mechanism of Action
Cortisone 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This receptor-ligand complex then translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and increases the production of anti-inflammatory proteins, thereby reducing inflammation and suppressing the immune response .
Comparison with Similar Compounds
Similar Compounds
- Clobetasol 17-Propionate
- Betamethasone 17,21-Dipropionate
- Hydrocortisone 17-Butyrate
- Fluocinonide
- Prednisolone
Uniqueness
Cortisone 17-Propionate is unique due to its specific esterification at the 17th position, which enhances its lipophilicity and allows for better skin penetration. This makes it particularly effective in topical formulations compared to other corticosteroids .
Biological Activity
Cortisone 17-propionate is a synthetic corticosteroid that exhibits significant biological activity, primarily through its anti-inflammatory and immunosuppressive properties. This article explores its mechanisms of action, pharmacokinetics, therapeutic applications, and associated case studies.
This compound functions by binding to corticosteroid receptors, leading to the modulation of gene expression involved in inflammatory and immune responses. The compound's potency is attributed to its structure, which allows it to penetrate cellular membranes effectively and exert its effects at the site of action.
Key Mechanisms:
- Anti-inflammatory Effects: this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby diminishing inflammation.
- Immunosuppressive Activity: It inhibits the proliferation of lymphocytes and the activation of macrophages, leading to reduced immune responses.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and metabolism. Upon topical application, it is quickly hydrolyzed into its active form, cortisone, by esterases present in the skin. The systemic absorption is minimal, which limits potential side effects compared to systemic corticosteroids.
Table 1: Pharmacokinetic Properties
Property | Value |
---|---|
Absorption Rate | Rapid (within hours) |
Half-life | Approximately 2 hours |
Metabolism | Hydrolysis by esterases |
Excretion | Primarily renal |
Therapeutic Applications
This compound is primarily used in dermatological conditions due to its potent anti-inflammatory properties. It is effective in treating various skin disorders such as psoriasis, eczema, and dermatitis.
Common Uses:
- Psoriasis: Effective in reducing plaque formation and inflammation.
- Eczema: Alleviates itching and redness associated with eczema flare-ups.
- Dermatitis: Used in various forms of dermatitis to reduce inflammation.
Case Studies
-
Case Study on Iatrogenic Cushing's Syndrome:
A patient developed iatrogenic Cushing's syndrome after long-term use of clobetasol 17-propionate cream. The patient exhibited symptoms such as truncal obesity and skin atrophy after applying the cream extensively over eight years. This case highlights the importance of monitoring long-term corticosteroid use to prevent severe side effects . -
Topical Efficacy Comparison:
A study compared the efficacy of this compound with other corticosteroids like betamethasone. The results indicated that cortisone was significantly more effective in reducing inflammation with a lower incidence of systemic side effects .
Table 2: Efficacy Comparison
Corticosteroid | Efficacy Rating (1-10) | Side Effects (Incidence %) |
---|---|---|
This compound | 9 | 10 |
Betamethasone | 7 | 20 |
Clobetasol | 8 | 15 |
Research Findings
Recent studies have demonstrated the potential of this compound in managing severe cutaneous adverse reactions (SCAR). A propensity score analysis indicated that patients treated with corticosteroids had a significantly lower mortality rate compared to those receiving supportive care alone . This finding emphasizes the critical role corticosteroids play in managing severe inflammatory conditions.
Properties
Molecular Formula |
C24H32O6 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(8S,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C24H32O6/c1-4-20(29)30-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)21(16)18(27)12-23(17,24)3/h11,16-17,21,25H,4-10,12-13H2,1-3H3/t16-,17-,21+,22-,23-,24-/m0/s1 |
InChI Key |
XIEAPUDJDFQBKR-NSICTAEPSA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
Origin of Product |
United States |
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